3-(Propoxymethyl)azetidine

Description

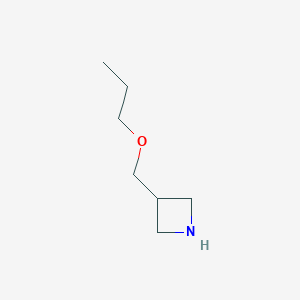

Structure

3D Structure

Properties

IUPAC Name |

3-(propoxymethyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-3-9-6-7-4-8-5-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCYANINLVXQRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696403 | |

| Record name | 3-(Propoxymethyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897086-93-0 | |

| Record name | 3-(Propoxymethyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-BOC-3-(propoxymethyl)azetidine: A Comprehensive Technical Guide for Advanced Drug Discovery

CAS Number: 1373233-10-3

Authored by [Your Name/Department]

Abstract

This technical guide provides an in-depth exploration of N-BOC-3-(propoxymethyl)azetidine, a valuable building block in modern medicinal chemistry. We will delve into its chemical properties, a detailed, field-tested synthetic protocol, and comprehensive characterization data. Furthermore, this guide will illuminate the strategic importance of the azetidine scaffold, with a particular focus on the role of 3-alkoxymethyl substituents in the design of novel therapeutics, particularly in the realm of neuroscience and receptor modulation. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile intermediate in their synthetic endeavors.

Introduction: The Strategic Value of the Azetidine Scaffold

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in contemporary drug design.[1] Its inherent ring strain and non-planar geometry impart unique conformational rigidity, which can lead to improved metabolic stability, enhanced solubility, and a favorable vector for substituent placement when compared to more flexible acyclic or larger heterocyclic analogues.[2] The incorporation of the N-BOC (tert-butoxycarbonyl) protecting group provides a stable yet readily cleavable handle, facilitating multi-step synthetic sequences.

The 3-position of the azetidine ring is a key locus for chemical modification. The introduction of a propoxymethyl ether at this position, as in the title compound, offers several advantages in drug design. The ether linkage is generally stable to metabolic degradation, and the propyl group can engage in beneficial hydrophobic interactions within a target protein's binding pocket. This strategic modification can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. Notably, substituted azetidines have shown promise in the development of treatments for neurological disorders.[3]

Physicochemical Properties and Data

A thorough understanding of a compound's physicochemical properties is paramount for its effective use in synthesis and drug development. Below is a summary of the key properties of N-BOC-3-(propoxymethyl)azetidine.

| Property | Value | Source/Method |

| CAS Number | 1373233-10-3 | Chemical Abstract Service |

| Molecular Formula | C₁₂H₂₃NO₃ | Calculated |

| Molecular Weight | 229.32 g/mol | Calculated |

| Appearance | Colorless to pale yellow oil (Predicted) | N/A |

| Boiling Point | Not determined | N/A |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc, MeOH) | Inferred from structure |

Synthesis of N-BOC-3-(propoxymethyl)azetidine

The most logical and widely applicable method for the synthesis of N-BOC-3-(propoxymethyl)azetidine is the Williamson ether synthesis.[4][5] This venerable yet reliable reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

In this specific synthesis, the readily available starting material, N-BOC-3-(hydroxymethyl)azetidine, is deprotonated with a strong base to form the corresponding alkoxide. This intermediate then undergoes an SN2 reaction with a propyl halide, such as 1-bromopropane, to yield the desired product.

Reaction Scheme

Caption: Williamson ether synthesis of N-BOC-3-(propoxymethyl)azetidine.

Detailed Experimental Protocol

Materials:

-

N-BOC-3-(hydroxymethyl)azetidine (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

1-Bromopropane (1.5 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add N-BOC-3-(hydroxymethyl)azetidine and anhydrous THF.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride portion-wise. The reaction mixture may effervesce as hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add 1-bromopropane dropwise via syringe.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford N-BOC-3-(propoxymethyl)azetidine as a pure compound.

Mechanistic Insights and Rationale

The choice of a strong, non-nucleophilic base like sodium hydride is crucial to ensure complete deprotonation of the alcohol without competing side reactions.[4] Tetrahydrofuran is an excellent solvent for this reaction as it is aprotic and can solvate the sodium alkoxide intermediate. The SN2 nature of the reaction dictates that a primary alkyl halide like 1-bromopropane is preferred to minimize the potential for elimination side reactions.[5] The aqueous workup serves to neutralize any remaining base and remove inorganic byproducts.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized N-BOC-3-(propoxymethyl)azetidine. The following data are predicted based on the structure and analysis of similar compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to exhibit characteristic signals for the protons of the azetidine ring, the BOC protecting group, and the propoxymethyl side chain.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.0-4.2 | m | 2H | -CH₂- (azetidine ring, adjacent to N) |

| ~3.6-3.8 | m | 2H | -CH₂- (azetidine ring) |

| ~3.4 | t | 2H | -O-CH₂-CH₂-CH₃ |

| ~3.3 | d | 2H | -CH-CH₂-O- |

| ~2.7-2.9 | m | 1H | -CH- (azetidine ring) |

| ~1.5-1.7 | sextet | 2H | -O-CH₂-CH₂-CH₃ |

| 1.44 | s | 9H | -C(CH₃)₃ (BOC group) |

| ~0.9 | t | 3H | -CH₂-CH₃ |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide further confirmation of the carbon framework.

| Chemical Shift (δ, ppm) | Assignment |

| ~156 | C=O (BOC carbamate) |

| ~79 | -C(CH₃)₃ (BOC quaternary carbon) |

| ~73 | -O-CH₂- (propyl chain) |

| ~72 | -CH-CH₂-O- |

| ~55 | -CH₂- (azetidine ring, adjacent to N) |

| ~35 | -CH- (azetidine ring) |

| 28.4 | -C(CH₃)₃ (BOC methyl groups) |

| ~23 | -CH₂- (propyl chain) |

| ~11 | -CH₃ (propyl chain) |

Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight of the compound.

| m/z | Proposed Fragment Ion |

| 230.17 | [M+H]⁺ |

| 252.15 | [M+Na]⁺ |

| 174.12 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |

| 130.10 | [M - BOC + H]⁺ (Loss of the BOC group) |

Applications in Drug Discovery

The N-BOC-3-(propoxymethyl)azetidine scaffold is a versatile intermediate for the synthesis of a wide range of biologically active molecules. The azetidine core provides a rigid framework that can be used to orient functional groups in a precise three-dimensional arrangement, which is critical for potent and selective binding to biological targets.

Neuroscience and Receptor Modulation

The incorporation of small, rigid scaffolds like azetidine is a well-established strategy in the design of ligands for central nervous system (CNS) targets. The conformational constraint of the azetidine ring can lead to improved selectivity for receptor subtypes and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile. For instance, azetidine-containing compounds have been investigated as muscarinic M3 receptor antagonists, which are of interest for the treatment of various conditions.

Workflow for Library Synthesis

N-BOC-3-(propoxymethyl)azetidine can be readily deprotected to reveal the secondary amine, which can then be further functionalized. This allows for the rapid generation of a library of diverse compounds for high-throughput screening.

Sources

An In-Depth Technical Guide to 3-(Propoxymethyl)azetidine: Molecular Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique structural and physicochemical properties. The inherent ring strain of the azetidine ring imparts a desirable three-dimensionality and metabolic stability to molecules, making it an attractive component in the design of novel therapeutics. This guide provides a comprehensive technical overview of 3-(propoxymethyl)azetidine, a versatile building block for drug discovery. We will delve into its molecular structure and IUPAC nomenclature, explore a detailed synthetic pathway, and discuss its potential applications in the development of new chemical entities.

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, with over 75% of FDA-approved drugs featuring these structural motifs.[1] Among these, the azetidine ring has emerged as a "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets.[1] Its growing popularity stems from a unique combination of properties:

-

Structural Rigidity and Three-Dimensionality: The strained four-membered ring imparts a defined, non-planar conformation, which can lead to improved binding affinity and selectivity for protein targets.[2]

-

Metabolic Stability: The azetidine core is often more resistant to metabolic degradation compared to other cyclic amines, enhancing the pharmacokinetic profile of drug candidates.[2][3]

-

Improved Physicochemical Properties: Incorporation of an azetidine moiety can favorably modulate key drug-like properties such as solubility and lipophilicity.[3]

Several approved drugs, including the antihypertensive azelnidipine and the kinase inhibitor cobimetinib, feature an azetidine ring, underscoring its therapeutic relevance.[3] The strategic incorporation of substituted azetidines, such as 3-(propoxymethyl)azetidine, allows for fine-tuning of a molecule's properties to optimize its biological activity and ADME (absorption, distribution, metabolism, and excretion) profile.

Molecular Structure and Nomenclature of 3-(Propoxymethyl)azetidine

The unambiguous identification of a chemical entity is paramount in scientific research and development. This section details the molecular structure and systematic naming of 3-(propoxymethyl)azetidine.

Molecular Structure

The molecular structure of 3-(propoxymethyl)azetidine consists of a central azetidine ring substituted at the 3-position with a propoxymethyl group.

Molecular Formula: C₇H₁₅NO

Molecular Weight: 129.20 g/mol

Below is a two-dimensional representation of the molecular structure:

IUPAC Name

The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is 3-(Propoxymethyl)azetidine .

-

"Azetidine" denotes the four-membered saturated heterocycle containing one nitrogen atom.

-

"3-" indicates that the substituent is located at the third position of the azetidine ring.

-

"(Propoxymethyl)" describes the substituent, which is a propyl group attached to a methylene group via an ether linkage.

CAS Numbers:

-

Free Base: 897086-93-0

-

Hydrochloride Salt: 897019-55-5

Physicochemical Properties

Understanding the physicochemical properties of 3-(propoxymethyl)azetidine is crucial for its application in synthesis and drug formulation. The following table summarizes key predicted and, where available, experimental data.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | - |

| Molecular Weight | 129.2 g/mol | - |

| Boiling Point | 163.1 ± 13.0 °C | Predicted |

| Density | 0.897 ± 0.06 g/cm³ | Predicted |

| Storage Temperature | 2-8°C | Supplier Data |

Synthesis of 3-(Propoxymethyl)azetidine: A Step-by-Step Protocol

The synthesis of 3-(propoxymethyl)azetidine can be achieved through a multi-step process, typically starting from a commercially available precursor such as 3-hydroxyazetidine. The following protocol is a representative method for its preparation, often involving the protection of the azetidine nitrogen, ether formation, and subsequent deprotection.

Synthetic Strategy Overview

A common and effective strategy for the synthesis of 3-(propoxymethyl)azetidine involves the following key transformations:

-

N-Protection: The secondary amine of the azetidine ring is first protected to prevent side reactions in subsequent steps. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose.

-

Williamson Ether Synthesis: The hydroxyl group of the N-protected 3-hydroxyazetidine is then converted to an ether via a Williamson ether synthesis with a propyl halide.

-

N-Deprotection: Finally, the Boc protecting group is removed under acidic conditions to yield the desired 3-(propoxymethyl)azetidine.

The overall synthetic scheme is depicted in the workflow diagram below.

Caption: Synthetic workflow for 3-(propoxymethyl)azetidine.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-3-hydroxyazetidine)

-

To a stirred solution of 3-hydroxyazetidine hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane or a mixture of dioxane and water, add a base, for example, triethylamine (TEA) or sodium bicarbonate (2-3 equivalents), at 0 °C.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-hydroxyazetidine as a pure compound.

Step 2: Synthesis of tert-butyl 3-(propoxymethyl)azetidine-1-carboxylate (N-Boc-3-(propoxymethyl)azetidine)

-

To a solution of N-Boc-3-hydroxyazetidine (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a strong base like sodium hydride (NaH) (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the alkoxide.

-

Add 1-bromopropane (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield pure N-Boc-3-(propoxymethyl)azetidine.

Step 3: Synthesis of 3-(Propoxymethyl)azetidine

-

Dissolve N-Boc-3-(propoxymethyl)azetidine (1 equivalent) in a suitable organic solvent such as dichloromethane or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane, at 0 °C.

-

Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

If the hydrochloride salt is desired, the residue can be triturated with diethyl ether to induce precipitation and then collected by filtration.

-

For the free base, the residue can be dissolved in water, basified with a strong base (e.g., NaOH or K₂CO₃), and extracted with an organic solvent. The combined organic extracts are then dried and concentrated to give 3-(propoxymethyl)azetidine.

Applications in Medicinal Chemistry and Drug Development

While specific biological activity data for 3-(propoxymethyl)azetidine is not extensively published in peer-reviewed literature, its structural motifs suggest several potential applications as a building block in drug discovery programs. Azetidine derivatives are known to possess a wide range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and effects on the central nervous system (CNS).[4]

The 3-(propoxymethyl)azetidine scaffold can be utilized in several ways:

-

As a Bioisostere: The azetidine ring can serve as a bioisosteric replacement for other cyclic amines like piperidine or pyrrolidine, potentially improving metabolic stability and altering the conformational presentation of key pharmacophoric elements.

-

Introduction of a Vector for Further Functionalization: The propoxy group provides a lipophilic element that can be tailored to interact with specific binding pockets in a target protein. The ether linkage offers a degree of conformational flexibility.

-

Scaffold for Library Synthesis: The secondary amine of 3-(propoxymethyl)azetidine is a convenient handle for further derivatization, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Recent research has highlighted the utility of similar 3-substituted azetidines in various therapeutic areas. For instance, 3-hydroxymethyl-azetidine derivatives have been investigated as potent inhibitors of polymerase theta, an emerging cancer target.[5] This suggests that 3-(propoxymethyl)azetidine could serve as a valuable starting point for the design of novel enzyme inhibitors or receptor modulators.

Conclusion

3-(Propoxymethyl)azetidine is a valuable chemical entity for researchers and scientists engaged in drug discovery and development. Its unique structural features, rooted in the strained azetidine ring, offer opportunities to design novel molecules with improved pharmacokinetic and pharmacodynamic properties. The synthetic route outlined in this guide provides a practical approach to its preparation, enabling its incorporation into medicinal chemistry programs. As the exploration of novel chemical space continues to be a priority in the pharmaceutical industry, the utility of versatile building blocks like 3-(propoxymethyl)azetidine is poised to grow.

References

- Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.

- Google Patents. (2012). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.

- Ding, X., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 101, 117662.

-

Organic Syntheses. (1966). Azetidine. Retrieved from [Link]

- Cik, G., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

- Ahmed, S.E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.

- Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430.

- Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1243335.

- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.

- Google Patents. (1990). US4966979A - Process for synthesis of azetidine and novel intermediates therefor.

- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.

- Google Patents. (2000). WO2000063168A1 - Synthesis of azetidine derivatives.

- Wipf, P., et al. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 5(6), 453-465.

Sources

- 1. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jmchemsci.com [jmchemsci.com]

- 5. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 3-(Propoxymethyl)azetidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a privileged structure in medicinal chemistry, valued for its ability to impart favorable physicochemical properties and unique three-dimensional conformations to drug candidates. Among the diverse array of substituted azetidines, 3-(propoxymethyl)azetidine derivatives represent a class of compounds with significant potential for modulating biological targets. Their synthesis and detailed structural characterization are paramount for advancing drug discovery programs. This guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and Mass Spectrometry) for these derivatives, grounded in established principles and data from closely related analogues.

The Strategic Importance of the 3-(Propoxymethyl)azetidine Moiety

The introduction of a propoxymethyl substituent at the 3-position of the azetidine ring offers several advantages in drug design. The ether linkage provides a flexible yet stable spacer, allowing for precise positioning of pharmacophoric elements. The propyl group can engage in hydrophobic interactions within protein binding pockets, while the oxygen atom can act as a hydrogen bond acceptor. Furthermore, the azetidine nitrogen provides a convenient handle for further derivatization, enabling the exploration of structure-activity relationships (SAR) through the introduction of various substituents (e.g., Boc, acyl, aryl groups).

A common synthetic route to 3-(alkoxymethyl)azetidines involves the O-alkylation of a readily available precursor, N-Boc-3-(hydroxymethyl)azetidine. This reaction, often carried out under Williamson ether synthesis conditions or through methods like the Mitsunobu reaction, provides a versatile entry point to a wide range of derivatives.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For 3-(propoxymethyl)azetidine derivatives, both ¹H and ¹³C NMR provide critical information regarding the connectivity and chemical environment of each atom.

Experimental Protocol for NMR Data Acquisition

A standardized approach is crucial for obtaining high-quality, reproducible NMR data.

-

Sample Preparation: Dissolve 5-10 mg of the purified 3-(propoxymethyl)azetidine derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm).

-

Integrate all signals to determine the relative number of protons.

-

Characterize the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J values) for each signal.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

-

Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR (Optional but Recommended): For complex derivatives, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons, respectively.

¹H NMR Spectral Data

The following table summarizes the expected ¹H NMR chemical shifts for a representative N-Boc protected 3-(propoxymethyl)azetidine. The exact chemical shifts will vary depending on the N-substituent and the solvent used.

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -C(CH₃)₃ (Boc) | ~1.45 | s | 9H | - |

| -CH₂-CH₂-CH₃ | ~0.90 | t | 3H | ~7.4 |

| -CH₂-CH₂-CH₃ | ~1.58 | sextet | 2H | ~7.4, ~6.7 |

| Azetidine CH | ~2.80 - 2.95 | m | 1H | - |

| Azetidine CH₂ (axial) | ~3.60 - 3.75 | dd | 2H | ~9.0, ~6.0 |

| Azetidine CH₂ (equatorial) | ~3.90 - 4.05 | dd | 2H | ~9.0, ~8.0 |

| O-CH₂- (propoxyl) | ~3.40 | t | 2H | ~6.7 |

| C-CH₂-O | ~3.50 | d | 2H | ~6.5 |

-

Causality behind Chemical Shifts: The protons on the azetidine ring typically appear as complex multiplets due to restricted bond rotation and diastereotopicity. The electron-withdrawing nature of the nitrogen and the Boc-protecting group deshields the ring protons, shifting them downfield. The protons of the propoxy group will show characteristic triplet and sextet patterns.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a map of the carbon framework. Below are the anticipated chemical shifts for N-Boc-3-(propoxymethyl)azetidine.

| Assignment | Expected Chemical Shift (δ, ppm) |

| -CH₃ (propyl) | ~10.5 |

| -CH₂- (propyl) | ~22.8 |

| -C(CH₃)₃ (Boc) | ~28.4 |

| Azetidine CH | ~35.0 - 37.0 |

| Azetidine CH₂ | ~55.0 - 58.0 |

| C-CH₂-O | ~72.0 - 74.0 |

| O-CH₂- (propyl) | ~73.0 - 75.0 |

| -C(CH₃)₃ (Boc) | ~79.5 |

| C=O (Boc) | ~156.0 |

-

Expertise in Spectral Interpretation: The chemical shifts of the azetidine ring carbons are sensitive to the nature of the N-substituent. An electron-withdrawing group will shift these carbons downfield. The carbonyl carbon of the Boc group is a key diagnostic signal, appearing at a characteristic low-field chemical shift.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For solid samples, the KBr pellet method is common. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr). For liquid samples, a neat spectrum can be obtained between two salt plates.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

Characteristic IR Absorption Bands

The IR spectrum of an N-acyl or N-Boc-3-(propoxymethyl)azetidine derivative is expected to show the following key absorption bands:

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2850 - 3000 | Strong |

| C=O stretch (amide/carbamate) | 1680 - 1720 | Strong |

| C-O-C stretch (ether) | 1080 - 1150 | Strong |

| C-N stretch (azetidine) | 1100 - 1250 | Medium |

-

Trustworthiness of Data: The presence of a strong carbonyl absorption band is a reliable indicator of the N-acyl or N-Boc group. The C-O-C stretching frequency confirms the presence of the ether linkage in the propoxymethyl side chain.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol for Mass Spectrometry

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for these types of molecules, often yielding a prominent protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight, TOF, or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to determine the elemental composition.

-

Tandem MS (MS/MS): To gain further structural information, fragmentation of the parent ion can be induced (e.g., through collision-induced dissociation, CID) to generate a characteristic fragmentation pattern.

Expected Mass Spectral Data

For N-Boc-3-(propoxymethyl)azetidine (Molecular Formula: C₁₂H₂₃NO₃, Molecular Weight: 229.32 g/mol ), the following ions are expected in the ESI-MS spectrum:

| Ion | m/z (calculated) |

| [M+H]⁺ | 230.1700 |

| [M+Na]⁺ | 252.1519 |

Fragmentation Pathway

A key fragmentation pathway for N-Boc protected amines involves the loss of the Boc group or components thereof.

Caption: Structural features and corresponding spectroscopic signals.

Conclusion

This technical guide provides a foundational understanding of the key spectroscopic data for 3-(propoxymethyl)azetidine derivatives. While the exact spectral values will be contingent on the specific N-substituent and experimental conditions, the principles and expected ranges outlined herein offer a robust framework for the characterization of this important class of molecules. As with any scientific endeavor, rigorous experimental work, including the use of advanced 2D NMR techniques and high-resolution mass spectrometry, is essential for the definitive structural elucidation and validation of novel compounds.

References

Sources

Discovery and history of 3-substituted azetidines in medicinal chemistry

Discovery and History of 3-Substituted Azetidines in Medicinal Chemistry

Executive Summary

The azetidine ring—a four-membered nitrogen heterocycle—has evolved from a synthetic curiosity to a "privileged scaffold" in modern drug discovery.[1][2][3] Historically overshadowed by the chemically related

Introduction: The "Magic Ring" Effect

In the "Goldilocks" zone of ring strain, azetidines occupy a unique niche.[2] With a ring strain energy of ~25.4 kcal/mol, they are significantly more reactive than pyrrolidines (~5.4 kcal/mol) but more stable and manageable than aziridines (~27.7 kcal/mol).[1]

Why Azetidines?

-

Bioisosterism : The 3,3-disubstituted azetidine is a proven bioisostere for the gem-dimethyl group and the carbonyl group.[2][3] Unlike a simple alkyl chain, the azetidine ring introduces a dipole and specific conformational constraints.

-

Metabolic Stability : Replacing a metabolic "hotspot" (e.g., a labile N-methyl or a benzylic position) with a strained azetidine ring often blocks oxidative metabolism (CYP450) without significantly increasing molecular weight.[2]

-

Vector Alignment : Unlike the chair conformation of piperidine or the envelope of pyrrolidine, the azetidine ring adopts a puckered "butterfly" conformation.[2] This directs substituents at the 3-position into vectors that explore unique chemical space, often improving ligand-target complementarity.[2][3]

Historical Evolution: From Obscurity to Utility

The Early Era (1888 – 1990s)[2]

-

Discovery : The first synthesis of an azetidine derivative dates back to 1888 by Gabriel.[2] However, for nearly a century, the field was dominated by the study of azetidin-2-ones (

-lactams) due to the antibiotic revolution.[2][3] -

The "Couty" Synthesis : For decades, the primary route to non-lactam azetidines was the Couty synthesis , involving the thermal ring closure of

-amino alcohols or halides.[2] This method was effective but limited in scope, often requiring harsh conditions that sensitive functional groups could not withstand.

The Modern Renaissance (2000s – Present)

The shift occurred with the realization that azetidines could solve specific "drug-like" property issues (solubility, hERG inhibition).[2]

-

Key Milestone : The approval of Azelnidipine (calcium channel blocker) demonstrated the safety and stability of the azetidine ring in chronic therapy.[2]

-

The "Strain-Release" Revolution : The recent adoption of 1-azabicyclo[1.1.0]butanes (ABBs) as "spring-loaded" electrophiles allowed chemists to "click" substituents onto the ring, bypassing difficult cyclizations.[2][3]

Structural & Physicochemical Properties

The following table contrasts 3-substituted azetidines with their common structural analogs.

| Property | Azetidine (4-membered) | Pyrrolidine (5-membered) | Cyclobutane (4-membered) | Medicinal Implication |

| Ring Strain | ~25.4 kcal/mol | ~5.4 kcal/mol | ~26.5 kcal/mol | High strain allows for unique "strain-release" functionalization.[1][2][3] |

| pKa (Parent amine) | ~11.3 | ~11.3 | N/A | 3-substitution (especially electron-withdrawing) dramatically lowers pKa, improving permeability.[2][3] |

| Conformation | Puckered (~30°) | Envelope | Puckered (~30°) | 3,3-disubstitution creates a rigid, defined exit vector for R-groups.[2][3] |

| Lipophilicity (LogP) | Lower | Higher | Higher | Azetidines lower LogD, improving solubility and reducing metabolic clearance. |

Bioisosteric Visualizer

The diagram below illustrates how an azetidine core alters the spatial arrangement of substituents compared to a gem-dimethyl group.

Caption: Transition from a flexible gem-dimethyl group to a rigid azetidine scaffold alters physicochemical properties.[2][3]

Synthetic Methodologies

A. Classical Approach: Intramolecular Cyclization[2]

-

Protocol : 1,3-Amino halides or sulfonyloxy amines undergo intramolecular nucleophilic displacement.[2][3]

-

Limitation : Requires pre-functionalized linear precursors; entropy disfavors ring closure compared to 5-membered rings.[2][3]

B. Modern Approach: Strain-Release Functionalization (The ABB Route)

This is the current state-of-the-art for accessing complex 3-substituted azetidines.[2][3]

-

Reagent : 1-Azabicyclo[1.1.0]butane (ABB) or its sulfonylated derivatives.[2]

-

Mechanism : A nucleophile attacks the bridgehead carbon, relieving the immense ring strain and opening the bicycle into a 3-substituted azetidine.[2]

Caption: Strain-release chemistry converts high-energy ABBs into functionalized azetidines.

Protocol: Synthesis of 3-Aryl Azetidines via ABB (General Procedure)

-

Activation : Dissolve 1-azabicyclo[1.1.0]butane in anhydrous THF under

. -

Nucleophilic Attack : Cool to -78°C. Add Aryl-Grignard reagent (1.2 equiv) dropwise.[2][3]

-

Trapping : The resulting metallated azetidine intermediate is trapped with an electrophile (e.g.,

, alkyl halide, or iodine). -

Workup : Quench with saturated

, extract with EtOAc.

Case Studies in Drug Discovery

Case Study 1: Baricitinib (Olumiant)[2][3][4][5]

-

Indication : Rheumatoid Arthritis (JAK1/2 inhibitor).

-

Role of Azetidine : The azetidine ring acts as a rigid linker connecting an ethylsulfonyl group and a cyanomethyl group.[2]

-

Design Win : The 3,3-disubstitution pattern locks the cyanomethyl group into a precise orientation to interact with the JAK active site, while the sulfonyl group on the nitrogen modulates the electronics and solubility.[2]

-

Structure : 1-(ethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl]acetonitrile.[2][3][4][5]

Case Study 2: Cobimetinib (Cotellic)

-

Role of Azetidine : Features a 3-hydroxy-3-(piperidin-2-yl)azetidine moiety.[2][3][6][7]

-

Design Win : The azetidine is part of a complex "spiro-like" assembly (though not a true spiro) that positions the hydroxyl group to form critical hydrogen bonds within the MEK allosteric pocket.[2] The azetidine ring restricts the conformation of the piperidine, reducing the entropic penalty of binding.[2]

Case Study 3: Azelnidipine (CalBlock)

-

Role of Azetidine : Contains a 3-(1-benzhydrylazetidin-3-yl) ester.[2][3][8]

-

Design Win : The bulky benzhydryl-azetidine group provides a slow onset of action and long duration (lipophilic anchoring), distinguishing it from older dihydropyridines like nifedipine.[2]

Future Outlook

The field is moving toward spirocyclic azetidines (e.g., 2-oxa-6-azaspiro[3.3]heptanes) as surrogates for morpholine and piperazine.[2][3] These structures offer even lower lipophilicity and greater metabolic stability.[2] Furthermore, photoredox catalysis is enabling the direct C-H functionalization of the azetidine ring, allowing for "late-stage diversification" of drug leads.[2]

References

-

Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents . The Journal of Organic Chemistry, 2025.[2] Link[2][3]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs . Future Medicinal Chemistry, 2026. Link[2][3]

-

Recent Advances in the Synthesis and Reactivity of Azetidines . RSC Advances, 2021. Link

-

Cobimetinib (Cotellic): A MEK Inhibitor for Melanoma . National Cancer Institute, 2025. Link[2][3]

-

Baricitinib (Olumiant): FDA Label and Chemistry . FDA Access Data, 2018. Link

-

Strain-Release Amination of 1-Azabicyclo[1.1.0]butanes . Science, 2016. (Seminal work by Baran et al. on strain-release).[2][3] Link[2][3]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Cobimetinib | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Azelnidipine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. GSRS [precision.fda.gov]

- 6. Cobimetinib - Wikipedia [en.wikipedia.org]

- 7. Cobimetinib - NCI [dctd.cancer.gov]

- 8. Azelnidipine - Wikipedia [en.wikipedia.org]

Pharmacological Profile of 3-Alkoxy Azetidine Scaffolds

Executive Summary: The "Goldilocks" Ring Strain

In modern lead optimization, the 3-alkoxy azetidine scaffold has emerged as a high-value bioisostere, offering a precise tactical solution for multiparameter optimization (MPO). Historically overshadowed by pyrrolidines and piperidines, the azetidine ring (4-membered) occupies a "Goldilocks" zone of ring strain (~26 kcal/mol) and geometric distinctiveness.

The introduction of an alkoxy group at the 3-position is not merely decorative; it is a functional modification that:

-

Modulates Basicity (pKa): Lowers the basicity of the ring nitrogen via the inductive effect (

), reducing lysosomal trapping and hERG liability. -

Enhances Metabolic Stability: The strained ring is electronically deactivated against oxidative metabolism compared to larger saturated heterocycles.

-

Alters Vectorial Presentation: Provides a "stretched" geometry compared to morpholine, often improving target engagement in narrow binding pockets.

This guide details the pharmacological rationale, physicochemical data, and synthetic protocols required to deploy this scaffold effectively.

Physicochemical & Pharmacological Profile[1][2]

pKa Modulation and Basicity

The primary pharmacological driver for employing a 3-alkoxy azetidine is the modulation of the ring nitrogen's basicity. Unsubstituted azetidine is highly basic (

The oxygen atom at the 3-position exerts a through-bond electron-withdrawing inductive effect. While less potent than a fluorine atom, the alkoxy group provides a "tunable" reduction in basicity without the potential C-F bond lability issues in specific metabolic contexts.

Comparative Basicity Profile:

| Scaffold | Structure | Approx. | Electronic Driver |

| Piperidine | 6-membered | ~11.2 | Standard secondary amine |

| Azetidine | 4-membered | ~11.3 | High s-character lone pair |

| 3-Methoxyazetidine | 3-Alkoxy | ~9.5 - 10.0 | Inductive withdrawal (-I) by Oxygen |

| 3-Fluoroazetidine | 3-Fluoro | ~8.5 | Strong Inductive withdrawal (-I) by Fluorine |

| Morpholine | 6-membered ether | ~8.3 | Strong -I effect (beta-oxygen) |

Note: Values are approximate and solvent-dependent. The 3-alkoxy azetidine bridges the gap between the highly basic piperidine and the weakly basic morpholine.

Metabolic Stability (Microsomal Stability)

Azetidines generally exhibit superior metabolic stability compared to pyrrolidines and piperidines. The oxidative metabolism of saturated amines typically proceeds via hydrogen abstraction alpha to the nitrogen, forming an iminium ion intermediate.

In azetidines, the formation of an endocyclic double bond (iminium) introduces significant additional ring strain (an increase of >10 kcal/mol relative to the ground state), creating a high energy barrier for this pathway.

-

Pyrrolidine/Piperidine: Facile

-oxidation -

3-Alkoxy Azetidine: High barrier to

-oxidation. The 3-alkoxy group further protects the ring by reducing the electron density on the nitrogen, making the lone pair less available for initial single-electron transfer (SET) oxidation mechanisms often mediated by CYP450s.

hERG Safety and Bioisosterism

Inhibition of the hERG potassium channel is strongly correlated with basic amines and lipophilicity. By replacing a piperidine with a 3-alkoxy azetidine, researchers can:

-

Lower LogD: The ether oxygen reduces lipophilicity relative to a cyclohexyl or propyl group.

-

Lower pKa: Reduces the fraction of cationic species at physiological pH, which is the primary pharmacophore for hERG pore binding.

Strategic Application: Decision Logic

The following Graphviz diagram illustrates the decision logic for transitioning from a standard piperidine/pyrrolidine hit to a 3-alkoxy azetidine lead.

Synthetic Methodology

The synthesis of 3-alkoxy azetidines is most reliably achieved via the O-alkylation of N-protected 3-hydroxyazetidine. This route is preferred over direct cyclization from epichlorohydrin for medicinal chemistry applications due to the commercial availability of the starting material and the ability to diversify the alkoxy group late-stage.

Protocol: O-Alkylation of N-Boc-3-Hydroxyazetidine

Objective: Synthesis of tert-butyl 3-methoxyazetidine-1-carboxylate (Intermediate for deprotection).

Reagents:

-

N-Boc-3-hydroxyazetidine (1.0 eq)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

-

Methyl Iodide (MeI) or Alkyl Halide (1.2 eq)

-

Solvent: Anhydrous THF or DMF (0.1 M - 0.2 M)

Step-by-Step Workflow:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). Add N-Boc-3-hydroxyazetidine and dissolve in anhydrous THF. Cool the solution to 0°C (ice bath). -

Deprotonation: Carefully add NaH (60% dispersion) portion-wise to the stirring solution at 0°C. Evolution of hydrogen gas (

) will occur. -

Activation: Allow the mixture to stir at 0°C for 15–30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete formation of the alkoxide anion.

-

Alkylation: Cool the mixture back to 0°C. Add Methyl Iodide (or the desired alkyl halide) dropwise via syringe.

-

Reaction: Remove the ice bath and stir at RT. Monitor via TLC or LC-MS. (Typical reaction time: 2–4 hours).

-

Quench & Workup:

-

Cool to 0°C. Quench carefully with saturated aqueous

. -

Extract with Ethyl Acetate (

). -

Wash combined organics with water and brine.

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Synthetic Pathway Diagram:

[3]

References

-

Azetidines in Medicinal Chemistry

- Title: Azetidines in medicinal chemistry: emerging applic

- Source: PubMed (2026).

-

URL:[Link] (Contextualized from Search 1.2)

-

Bioisosterism & Geometry

- Title: 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine.

- Source: The Journal of Organic Chemistry (2018).

-

URL:[Link]

-

Metabolic Stability Strategies

-

Synthetic Protocol (O-Alkylation)

-

Title: General procedure for the synthesis of N-Boc-3-hydroxyazetidine derivatives.[2]

- Source: ChemicalBook / Patent Liter

-

-

hERG & Basicity Trends

Sources

An In-Depth Technical Guide to Identifying Potential Biological Targets of 3-(Propoxymethyl)azetidine Analogs

Foreword: The Azetidine Scaffold - A Privileged Structure in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry.[1][2][3] Its unique combination of properties—notably the significant ring strain of approximately 25.4 kcal/mol—imparts a desirable level of conformational rigidity and metabolic stability, while still allowing for versatile chemical functionalization.[2][3] This sp³-rich scaffold provides an excellent framework for creating molecules with enhanced three-dimensionality, a key factor in improving receptor affinity, selectivity, and overall pharmacokinetic profiles.[3][4]

From antagonists of G-protein coupled receptors (GPCRs) to inhibitors of critical enzymes, azetidine-containing molecules have demonstrated a remarkable breadth of pharmacological activity.[1][4][5] Approved drugs such as baricitinib (a Janus kinase inhibitor) and azelnidipine (a calcium channel blocker) underscore the therapeutic relevance of this versatile core.[3][4][6] This guide focuses on a specific, novel chemical space: 3-(propoxymethyl)azetidine analogs . While direct biological data for this precise substitution pattern is nascent, we can logically infer potential target classes based on the extensive pharmacology of related azetidine derivatives. This document serves as a strategic roadmap for researchers, outlining a systematic approach to identifying and validating the biological targets of these promising new chemical entities.

Part 1: Deducing Potential Target Classes - A Rationale-Driven Approach

The substitution at the C-3 position of the azetidine ring is critical in defining its interaction with biological macromolecules. The propoxymethyl group introduces a combination of ether functionality and alkyl character, suggesting potential interactions with targets that have complementary hydrophobic and hydrogen-bonding pockets. Based on extensive precedent from other 3-substituted azetidines, we can prioritize several high-probability target families.

G-Protein Coupled Receptors (GPCRs): The Cholinergic System

Azetidine-based structures have a well-documented history as potent modulators of cholinergic receptors, both muscarinic and nicotinic. The core azetidine nitrogen can act as a bioisostere for the quaternary ammonium group of acetylcholine, while the substituents dictate subtype selectivity and agonist/antagonist activity.

-

Muscarinic Acetylcholine Receptors (mAChRs): These are Class A GPCRs involved in a vast array of parasympathetic functions.[7][8] Azetidine analogs have been developed as potent mAChR antagonists, particularly for the M3 subtype in the treatment of chronic obstructive pulmonary disease (COPD).[4] The ether oxygen in the 3-(propoxymethyl) side chain could engage in hydrogen bonding with key residues in the orthosteric binding pocket, making mAChRs a primary target class for investigation. There are five main subtypes (M1-M5) which couple to different G-proteins (Gq/11 or Gi/o) to initiate distinct signaling cascades.[9]

-

Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels crucial for neurotransmission in the central and peripheral nervous systems.[10][11] Azetidine-modified nicotine analogs have shown enhanced binding affinity for nAChRs.[3][4] The diverse family of nAChR subunits (e.g., α1-α10, β1-β4) forms various receptor subtypes, with the α4β2 and α7 subtypes being major targets in the brain.[12] The 3-(propoxymethyl)azetidine core could fit within the binding pocket at the interface of nAChR subunits, making these receptors a strong potential target.[12]

Caption: Gq/11 signaling cascade initiated by a muscarinic agonist.

Enzymes: Kinases, Hydrolases, and Polymerases

The constrained, yet three-dimensional, nature of the azetidine scaffold makes it an ideal starting point for designing enzyme inhibitors that can precisely fit into active sites.

-

Kinases: Several azetidine-containing compounds are potent kinase inhibitors, such as Tofacitinib (Janus kinase inhibitor).[6] The propoxymethyl side chain could potentially occupy hydrophobic pockets within the ATP-binding site of various kinases.

-

Hydrolases: Vernalis discovered chiral azetidine-ureas as inhibitors of fatty acid amide hydrolase (FAAH), a potential target for pain treatment.[6]

-

Polymerases: More recently, 3-hydroxymethyl-azetidine derivatives were developed as potent inhibitors of DNA polymerase Theta (Polθ), highlighting the scaffold's utility in oncology.[13][14]

-

Other Enzymes: Azetidine amides have also been identified as antimalarial agents, suggesting potential interactions with parasitic enzymes.[15]

Transporters: Modulators of Neurotransmitter Homeostasis

Azetidine analogs have been successfully developed as inhibitors of monoamine transporters.[16] Specifically, lobelane analogs incorporating an azetidine ring are potent inhibitors of the vesicular monoamine transporter 2 (VMAT2), with potential applications in treating methamphetamine abuse.[17] The nitrogen atom and overall structure of 3-(propoxymethyl)azetidine analogs could allow them to interact with the substrate binding sites of various neurotransmitter transporters.

Part 2: A Validated Workflow for Target Identification and Validation

Identifying the direct biological target of a novel compound is a critical step in drug development.[18][19] The following section outlines a robust, multi-stage experimental workflow designed to move from a broad, unbiased search to specific, validated target engagement.

Stage 1: Unbiased Target Identification via Affinity Chromatography-Mass Spectrometry (AC-MS)

The foundational principle of this approach is to use the small molecule as "bait" to "fish" for its binding partners from a complex biological sample, such as a cell lysate.[20][21] This method provides a direct biochemical link between the compound and its potential targets.[21]

-

Probe Synthesis:

-

Synthesize a derivative of the 3-(propoxymethyl)azetidine analog that incorporates a linker arm terminating in a reactive group (e.g., a carboxylic acid or primary amine).

-

Causality: The linker is crucial for immobilizing the compound without sterically hindering its interaction with the target protein. The attachment point should be distal from the core pharmacophore.

-

Immobilize the synthesized probe onto an activated solid support (e.g., NHS-activated sepharose beads).[21]

-

-

Lysate Preparation:

-

Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma for CNS targets, CHO-K1 expressing specific receptor subtypes) and harvest cells.

-

Lyse the cells under non-denaturing conditions to preserve native protein conformations.

-

Clarify the lysate by high-speed centrifugation to remove insoluble debris.

-

-

Affinity Pulldown:

-

Incubate the clarified lysate with the immobilized compound beads.

-

Causality: Proteins that bind to the compound will be captured on the beads.

-

As a crucial negative control, simultaneously incubate lysate with beads that have been treated with a "scrambled" or inactive analog, or simply blocked beads. This step is self-validating, as it distinguishes specific binders from non-specific background proteins.

-

Perform a competition experiment: in a separate incubation, add a high concentration of the free (non-immobilized) 3-(propoxymethyl)azetidine analog to the lysate before adding the beads. True targets will bind the free compound and will not be captured on the beads.

-

-

Washing and Elution:

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins, typically by changing pH, increasing salt concentration, or using a denaturant like SDS.

-

-

Protein Identification by LC-MS/MS:

-

Separate the eluted proteins using SDS-PAGE.

-

Excise protein bands, perform in-gel tryptic digestion, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify proteins by searching the MS/MS spectra against a protein database.

-

Trustworthiness: Candidate targets are those proteins that are significantly enriched on the compound beads compared to the negative control beads and whose binding is competed away by the free compound.

-

Caption: Workflow for identifying protein targets using AC-MS.

Stage 2: Target Validation with Orthogonal Biophysical Methods

Once a list of candidate targets is generated from the AC-MS screen, it is imperative to validate these interactions using an independent method that relies on a different physical principle. The Protein Thermal Shift Assay (TSA) is an excellent choice for this purpose.[22][23]

TSA, or differential scanning fluorimetry, measures the thermal stability of a protein by monitoring its unfolding process in the presence of a fluorescent dye.[24] The dye binds to exposed hydrophobic regions of the unfolded protein, causing an increase in fluorescence.[23] The temperature at which 50% of the protein is unfolded is the melting temperature (Tm). When a ligand binds to a protein, it typically stabilizes the protein's folded state, resulting in a measurable increase in its Tm.[24][25]

-

Protein Expression and Purification:

-

Obtain or produce a purified, recombinant version of the candidate protein identified in Stage 1.

-

-

Assay Setup:

-

In a 96- or 384-well PCR plate, prepare reactions containing:

-

The purified target protein.

-

A suitable buffer.

-

The fluorescent dye (e.g., SYPRO Orange).

-

Varying concentrations of the 3-(propoxymethyl)azetidine analog (or DMSO as a vehicle control).

-

-

Causality: A titration of the compound allows for the determination of a dose-dependent stabilization effect, strengthening the evidence for a direct interaction.

-

-

Data Acquisition:

-

Place the plate in a real-time PCR instrument.

-

Run a melt curve experiment: gradually increase the temperature (e.g., from 25°C to 95°C) and measure the fluorescence at each temperature increment.

-

-

Data Analysis:

-

Plot fluorescence versus temperature to generate melt curves.

-

Calculate the Tm for each condition by fitting the data to a Boltzmann equation (often done by the instrument's software).

-

A positive shift in Tm (ΔTm) in the presence of the compound indicates stabilizing binding.[25]

-

Trustworthiness: The assay is self-validating. A clear, dose-dependent ΔTm provides strong evidence of direct target engagement. Lack of a shift suggests the initial AC-MS result may have been an artifact.

-

| Compound Concentration | Melting Temperature (Tm) in °C | ΔTm (vs. Vehicle) in °C |

| Vehicle (DMSO) | 52.3 | 0.0 |

| 1 µM | 53.8 | +1.5 |

| 10 µM | 56.1 | +3.8 |

| 50 µM | 58.5 | +6.2 |

| 100 µM | 59.2 | +6.9 |

Stage 3: Functional Characterization in a Cellular Context

Confirming a direct biophysical interaction is necessary but not sufficient. The final stage of validation is to demonstrate that the compound modulates the target's function in a relevant cellular environment. The specific assay will depend on the validated target class.

-

For GPCR Targets (e.g., mAChRs):

-

Assay Choice: Utilize a second messenger assay, such as measuring intracellular calcium flux (for Gq-coupled receptors) or cAMP levels (for Gs/Gi-coupled receptors).[26][27]

-

Procedure (Calcium Flux):

-

Use a cell line stably expressing the target receptor (e.g., CHO-M3).

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Add the 3-(propoxymethyl)azetidine analog at various concentrations.

-

Measure the change in fluorescence over time using an instrument like a FLIPR (Fluorometric Imaging Plate Reader).[28]

-

Causality: An increase in fluorescence indicates agonist activity, while inhibition of the response to a known agonist (like acetylcholine) indicates antagonist activity.

-

-

-

For Ion Channel Targets (e.g., nAChRs):

-

Assay Choice: Use automated patch-clamp electrophysiology or membrane potential-sensitive dyes.

-

Procedure (Membrane Potential):

-

Load cells expressing the nAChR subtype with a fluorescent membrane potential dye.

-

Application of an agonist (like nicotine) will cause ion influx and cell depolarization, changing the fluorescence.

-

Assess the azetidine analog for its ability to either elicit this change (agonist) or block the effect of a known agonist (antagonist).

-

-

-

For Enzyme Targets:

-

Assay Choice: Develop a cell-based assay that measures the product of the enzyme's activity or a downstream consequence.

-

Procedure (Example: Kinase):

-

Treat cells with the azetidine analog.

-

Lyse the cells and use a Western blot to measure the phosphorylation status of a known substrate of the target kinase.

-

Causality: A dose-dependent decrease in substrate phosphorylation would confirm target engagement and functional inhibition in a cellular system.

-

-

Caption: A sequential workflow for validating candidate targets.

Conclusion

The 3-(propoxymethyl)azetidine scaffold represents a promising area for novel therapeutic development. While its specific biological targets are yet to be elucidated, a logical and systematic investigation can be built upon the rich pharmacology of related azetidine-containing molecules. The primary candidate target classes include cholinergic GPCRs, various enzymes, and neurotransmitter transporters.

By employing a rigorous, multi-stage approach—beginning with unbiased affinity-based proteomics, followed by orthogonal biophysical validation, and culminating in functional cellular characterization—researchers can confidently identify and validate the molecular targets of these novel analogs. This self-validating workflow ensures scientific integrity and provides the crucial mechanistic insights necessary to advance these compounds through the drug discovery pipeline.

References

-

Kaur, R., & Singh, R. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100112. [Link]

-

Ding, X., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 105, 117662. [Link]

-

Ang, H. Y., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 532-555. [Link]

-

Urban, M., & Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(7), 4445-4464. [Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

-

Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

-

National Center for Biotechnology Information. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine. [Link]

-

Goyal, A., et al. (2023). Physiology, Muscarinic Receptor. In StatPearls. StatPearls Publishing. [Link]

-

Sittampalam, G. S., et al. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

-

Saxena, C., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Combinatorial Chemistry & High Throughput Screening, 12(5), 459-474. [Link]

-

Lee, H., & Lee, J. W. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Biotechnology and Bioprocess Engineering, 28(5), 657-671. [Link]

-

Wikipedia. Muscarinic acetylcholine receptor. [Link]

-

Guedes, I. A., et al. (2022). Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. Frontiers in Molecular Biosciences, 9, 989334. [Link]

-

Marin Biologic Laboratories. (2025). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). [Link]

-

Wikipedia. Nicotinic acetylcholine receptor. [Link]

-

AXXAM. Thermal shift assays for early-stage drug discovery. [Link]

-

Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 1-40. [Link]

-

Biocompare. (2013). Cell-based Assays for GPCR Activity. [Link]

-

Wolde-Kidan, A., et al. (2024). Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O. Journal of Visualized Experiments, (214), e67008. [Link]

-

Feng, S., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. European Journal of Medicinal Chemistry, 273, 116497. [Link]

-

Bio-Rad. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. [Link]

-

Johnson, R. L., & Kuntz, I. D. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International, 33(3), 14-21. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. Acetylcholine receptors (muscarinic). [Link]

-

Yu, R., et al. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in Pharmacology, 11, 589639. [Link]

-

O'Neill, E. (2021). Discovery, Biological Profiling and Mechanistic Studies of Three Novel Antimalarials. [Link]

-

ION Biosciences. Gαi/o GPCR assays. [Link]

-

Bitesize Bio. (2024). The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. [Link]

-

Annis, D. A., et al. (2004). Determining Affinity-Selected Ligands and Estimating Binding Affinities by Online Size Exclusion Chromatography/Liquid Chromatography−Mass Spectrometry. ACS Combinatorial Science, 6(6), 839-847. [Link]

-

Haga, T. (2013). Muscarinic acetylcholine receptors. Journal of Neurochemistry, 124(Suppl 1), 1-3. [Link]

-

Organic Chemistry Portal. Azetidine synthesis. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. Nicotinic acetylcholine receptors (nACh). [Link]

-

Yin, J., et al. (2021). Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor. Analytical Chemistry, 93(49), 16346-16354. [Link]

-

Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5439. [Link]

-

Corda, M. G., et al. (1998). Insect Muscarinic Acetylcholine Receptor: Pharmacological and Toxicological Profiles of Antagonists and Agonists. Journal of Agricultural and Food Chemistry, 46(8), 3231-3237. [Link]

-

Broad Institute. Small-molecule Target and Pathway Identification. [Link]

-

Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. [Link]

-

Huynh, K., & Partch, C. L. (2015). Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay. ACS Pharmacology & Translational Science, 4(3), 346-351. [Link]

-

Zheng, G., et al. (2014). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 24(1), 134-138. [Link]

-

Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. [Link]

Sources

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jmchemsci.com [jmchemsci.com]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Acetylcholine receptors (muscarinic) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 12. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]

- 13. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. utswmed-ir.tdl.org [utswmed-ir.tdl.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]

- 19. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 20. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. axxam.com [axxam.com]

- 24. bitesizebio.com [bitesizebio.com]

- 25. Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O - PMC [pmc.ncbi.nlm.nih.gov]

- 26. marinbio.com [marinbio.com]

- 27. biocompare.com [biocompare.com]

- 28. FLIPR™ Assays for GPCR and Ion Channel Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimizing Fragment Vectorality: The Case for 3-(Propoxymethyl)azetidine Derivatives in FBDD

Executive Summary

In the modern era of Fragment-Based Drug Discovery (FBDD), the "Escape from Flatland" initiative drives researchers toward sp³-rich scaffolds that offer superior physicochemical properties compared to traditional aromatic fragments. 3-(Propoxymethyl)azetidine represents a high-value "chimeric" fragment: it combines the rigid, polar, metabolic resilience of the azetidine core with a flexible, lipophilic propoxymethyl tether. This guide analyzes its utility as a bioisostere for morpholine and piperidine, detailing its synthesis, physicochemical profile, and application in accessing cryptic hydrophobic sub-pockets.

The Azetidine Core: Geometric & Electronic Distinctiveness

The azetidine ring (4-membered nitrogen heterocycle) is not merely a smaller pyrrolidine.[1] Its distinct puckered conformation and high ring strain (~26 kcal/mol) create unique vector geometries for substituent display.

"Escape from Flatland" (Fsp³)

Unlike planar aromatic rings, azetidine derivatives increase the fraction of sp³-hybridized carbons (

-

Improved Solubility: Disruption of crystal packing forces.

-

Vectorial Complexity: Ability to probe 3D biological space rather than flat interactions.

The "Stretched" Bioisostere Effect

Azetidines serve as "contracted" or "shifted" bioisosteres. When replacing a 6-membered ring (e.g., piperidine) with a 3-substituted azetidine, the exit vectors of the substituents change angle significantly, potentially picking up novel H-bond interactions or avoiding steric clashes in the active site.

The 3-(Propoxymethyl) Motif: Tuning Lipophilicity

While the azetidine amine provides a polar anchor (often interacting with Asp/Glu residues), the 3-(propoxymethyl) side chain serves a specific "lipophilic reach" function.

-

The Ether Linker: The oxygen atom acts as a hydrogen bond acceptor (HBA) and introduces rotational freedom, allowing the propyl group to adopt multiple conformations to fit induced-fit pockets.

-

The Propyl Tail: A short alkyl chain (C3) provides sufficient lipophilicity to displace high-energy water molecules from hydrophobic patches without the metabolic liability of longer chains (which are prone to

-oxidation) or the rigidity of phenyl groups.

Table 1: Physicochemical Comparison of Fragments

Comparison of 3-(Propoxymethyl)azetidine with standard heterocycles.

| Property | Morpholine | Piperidine | 3-(Propoxymethyl)azetidine | Impact on Drug Design |

| Formula | C₄H₉NO | C₅H₁₁N | C₇H₁₅NO | |

| MW | 87.1 | 85.2 | 129.2 | Slight increase, remains fragment-compliant. |

| ClogP | -0.86 | 0.84 | ~0.9 - 1.2 | Tunable lipophilicity; enters hydrophobic pockets. |

| pKa (Conj. Acid) | 8.3 | 11.2 | ~9.5 - 10.0 | Lower basicity than piperidine; better membrane perm. |

| TPSA | 12 Ų | 12 Ų | 21 Ų | Ether oxygen adds H-bond acceptor capability. |

| Shape | Chair | Chair | Puckered | altered exit vectors. |

Synthesis & Functionalization Strategies

Accessing 3-(Propoxymethyl)azetidine derivatives typically proceeds via the functionalization of N-Boc-3-hydroxymethylazetidine or N-Boc-3-hydroxyazetidine . The choice of route depends on whether the methylene spacer is required before the ether linkage.

Primary Route: Williamson Ether Synthesis

The most robust route involves the alkylation of 3-hydroxymethylazetidine.

Reagents:

-

Starting Material: N-Boc-3-(hydroxymethyl)azetidine (Commercial CAS: 142253-55-2).

-

Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

-

Electrophile: 1-Bromopropane or Propyl iodide.

-

Solvent: DMF or THF (0°C to RT).

Visualization: Synthetic Workflow

The following diagram outlines the decision process for synthesizing these derivatives.

Caption: Standard synthetic pathway for accessing 3-(propoxymethyl)azetidine salts from commercial precursors.

Experimental Protocol: Etherification of Azetidine Scaffolds

Standard Operating Procedure (SOP) for bench scientists.

Objective: Synthesis of tert-butyl 3-(propoxymethyl)azetidine-1-carboxylate.

Materials:

-

tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.5 eq)

-

1-Bromopropane (1.2 eq)

-

Anhydrous DMF (0.2 M concentration)

Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

-

Dissolution: Dissolve the azetidine alcohol in anhydrous DMF. Cool to 0°C in an ice bath.

-

Deprotonation: Carefully add NaH portion-wise. Evolution of H₂ gas will occur. Stir at 0°C for 30 minutes until gas evolution ceases.

-

Alkylation: Add 1-bromopropane dropwise via syringe.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours (monitor by TLC/LCMS for disappearance of alcohol).

-

Quench: Cool to 0°C and carefully quench with saturated aqueous NH₄Cl.

-

Extraction: Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Validation:

-

¹H NMR (CDCl₃): Look for the characteristic propyl triplet (~0.9 ppm) and the ether methylene doublet (~3.6 ppm).

-

LCMS: Confirm mass [M+H-Boc]⁺ or [M+Na]⁺.

Application Strategy: Bioisosteric Scanning

When to use 3-(Propoxymethyl)azetidine? This fragment is best deployed when a hit compound contains a solvent-exposed morpholine or piperidine ring that is suspected of having suboptimal hydrophobic interactions.

The "Scan" Logic

-

Identify: A secondary amine in the lead compound.

-

Hypothesize: Does the binding pocket have a "ceiling" or "floor" that a puckered ring could access? Is there a lipophilic sub-pocket within 4-5 Å?

-

Replace: Substitute the cyclic amine with 3-(propoxymethyl)azetidine.

-

Evaluate: Measure potency (IC50) and metabolic stability (Microsomal Cl_int).

Decision Tree for Scaffold Hopping

Caption: Logic flow for selecting azetidine derivatives during lead optimization.

References

-

Stephens, C. E., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry.

-